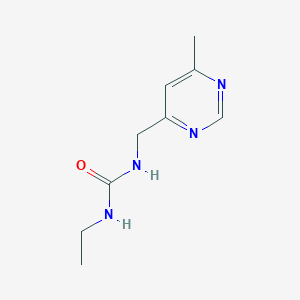
1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with ethylamine and urea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea moiety to amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride, and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1-Ethyl-3-methylimidazolium acetate: A similar compound with applications in ionic liquids and solvents.
6-Methylpyrimidine-4-carbaldehyde: A precursor used in the synthesis of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea.
Ethylurea: A simpler analog that lacks the pyrimidine ring.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring and a urea moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
生物活性
1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a reaction involving 6-methylpyrimidine-4-carbaldehyde, ethylamine, and urea. The synthesis typically occurs in a solvent like ethanol or methanol under reflux conditions for several hours, followed by purification methods such as recrystallization or chromatography.
Chemical Structure:
- Molecular Formula: C11H15N3O
- Molecular Weight: 205.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, making it a candidate for studies on enzyme inhibitors. For example, compounds with similar structures have shown inhibitory effects on enzymes involved in inflammatory pathways .
Neuroprotective Effects
In related studies, pyrimidine-based compounds have been evaluated for their neuroprotective properties. They demonstrated the ability to inhibit endoplasmic reticulum stress and apoptosis pathways, suggesting potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
Preliminary evaluations of structurally related compounds indicate moderate antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were reported around 250 µg/mL for some derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
属性
IUPAC Name |
1-ethyl-3-[(6-methylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-3-10-9(14)11-5-8-4-7(2)12-6-13-8/h4,6H,3,5H2,1-2H3,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHZCJFDQBBTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NC=NC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














